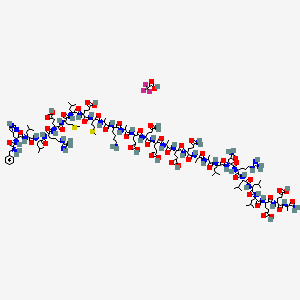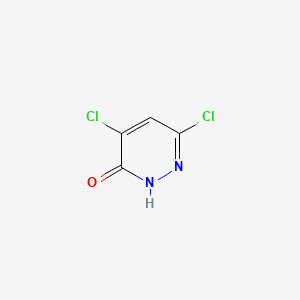
4,6-二氯吡哒嗪-3(2H)-酮
描述
4,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 3 position
科学研究应用
4,6-Dichloropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of pyridazin-3(2H)-one with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 4 and 6 positions.
Industrial Production Methods
In industrial settings, the production of 4,6-Dichloropyridazin-3(2H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions
4,6-Dichloropyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The keto group at the 3 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), ambient temperature.
Major Products Formed
Substitution: Formation of substituted pyridazinones with various functional groups.
Reduction: Formation of 4,6-dichloropyridazin-3-ol.
Oxidation: Formation of more oxidized derivatives, potentially leading to ring-opening products.
作用机制
The mechanism of action of 4,6-Dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
相似化合物的比较
4,6-Dichloropyridazin-3(2H)-one can be compared with other similar compounds, such as:
4,6-Dichloropyridazin-3-amine: Similar structure but with an amine group instead of a keto group, leading to different reactivity and applications.
3,6-Dichloropyridazine: Lacks the keto group, resulting in different chemical properties and uses.
4,6-Dichloropyrimidine: Contains a similar ring structure but with nitrogen atoms at different positions, affecting its chemical behavior and applications.
The uniqueness of 4,6-Dichloropyridazin-3(2H)-one lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
3,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEIRRXSGRRWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728630 | |
| Record name | 4,6-Dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17285-37-9 | |
| Record name | 4,6-Dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)

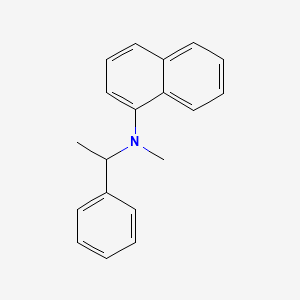
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)



![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

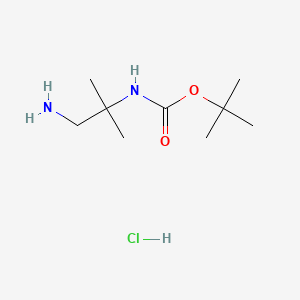

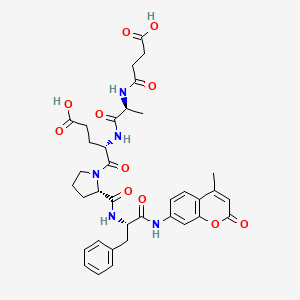
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
